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Compound of Interest

N'-Benzyl-N,N-
Compound Name:
dimethylethylenediamine

Cat. No.: B085962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N'-
Benzyl-N,N-dimethylethylenediamine, a compound of interest in various chemical and
pharmaceutical research fields. This document presents available experimental and predicted
data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS), offering a valuable resource for compound identification,
characterization, and quality control.

Chemical Structure and Properties

e Chemical Name: N'-Benzyl-N,N-dimethylethylenediamine

CAS Number: 103-55-9[1][2]

Molecular Formula: C11H1sN2[1][3]

Molecular Weight: 178.27 g/mol [2][3]

Structure:

Spectroscopic Data
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The following sections present the available spectroscopic data for N'-Benzyl-N,N-
dimethylethylenediamine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the experimental and predicted *H and 3C NMR data.

Table 1: *H NMR Spectroscopic Data for N'-Benzyl-N,N-dimethylethylenediamine

Chemical Shift . . .
Multiplicity Integration Assignment Data Source
(3) ppm
) Predicted
7.20-7.35 m 5H Aromatic (CsHs)
(NMRDB)
Benzyl CH2 (Ph- Predicted
3.75 S 2H
CH2) (NMRDB)
Methylene (-NH- Predicted
2.65 t 2H
CHz2) (NMRDB)
Methylene (- Predicted
2.40 t 2H
CH2-N(CHs)2) (NMRDB)
N,N-dimethyl (- Predicted
2.20 s 6H
N(CHs)2) (NMRDB)
) Predicted
1.80 (broad) s 1H Amine (-NH-)
(NMRDB)

Note: Experimental data for tH NMR is referenced in online databases such as SpectraBase,
but specific peak lists are not publicly available without a subscription. The data presented here
is based on prediction algorithms from reliable sources.

Table 2: 13C NMR Spectroscopic Data for N'-Benzyl-N,N-dimethylethylenediamine
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Chemical Shift (6) ppm

Assignment

Data Source

140.5 Aromatic (quaternary C) Predicted (NMRDB)
128.4 Aromatic (CH) Predicted (NMRDB)
128.2 Aromatic (CH) Predicted (NMRDB)
126.9 Aromatic (CH) Predicted (NMRDB)
58.0 Methylene (-CH2-N(CHs)2) Predicted (NMRDB)
54.0 Benzyl CHz (Ph-CHz2) Predicted (NMRDB)
49.0 Methylene (-NH-CH2) Predicted (NMRDB)
45,5 N,N-dimethyl (-N(CHs)2) Predicted (NMRDB)

Note: Similar to *H NMR, while the existence of experimental 13C NMR data is confirmed by
databases like ChemicalBook and SpectraBase, the detailed peak assignments are not freely
accessible.[4][5] The presented data is from computational predictions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for N'-Benzyl-N,N-dimethylethylenediamine
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Wavenumber . .
Intensity Assignment Data Source
(cm™)
) N-H stretch )
3300 - 3500 Medium ) Typical Values
(secondary amine)
3020 - 3080 Medium C-H stretch (aromatic)  Typical Values
2850 - 2960 Strong C-H stretch (aliphatic) ~ Typical Values
) C=C stretch (aromatic )
1500 - 1600 Medium ) Typical Values
ring)
1450 - 1495 Medium C-H bend (aliphatic) Typical Values
1000 - 1350 Strong C-N stretch Typical Values
C-H out-of-plane bend
690 - 770 Strong (monosubstituted Typical Values

benzene)

Note: A vapor phase IR spectrum is available on SpectraBase.[6] The specific peak values are
not provided here, but the table lists the expected characteristic absorption frequencies for the
functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The data below is from the NIST WebBook, acquired via electron ionization (El).[1]

Table 4. Mass Spectrometry Data (Electron lonization) for N'-Benzyl-N,N-
dimethylethylenediamine
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Assignment (Proposed

mlz Relative Intensity (%)
Fragment)
58 100 [CH2=N(CH3)2]*
91 75 [C7H7]* (Tropylium ion)
120 20 [M - N(CH3)2]*
178 15 [M]* (Molecular ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Specific parameters may vary depending on the instrument and experimental
conditions.

NMR Spectroscopy

o Sample Preparation: A small amount of N'-Benzyl-N,N-dimethylethylenediamine is
dissolved in a deuterated solvent (e.g., CDCls, D20, DMSO-ds). A common concentration is
5-10 mg of the sample in 0.5-0.7 mL of solvent.

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
o Data Acquisition:

o 'H NMR: The instrument is tuned to the proton frequency. A standard pulse sequence is
used to acquire the free induction decay (FID). Key parameters include the number of
scans, relaxation delay, and acquisition time.

o 183C NMR: The instrument is tuned to the carbon-13 frequency. Proton decoupling is
typically applied to simplify the spectrum. A larger number of scans is usually required due
to the low natural abundance of 13C.

o Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum
is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane,
TMS, at 0 ppm).
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FTIR Spectroscopy

Sample Preparation: As N'-Benzyl-N,N-dimethylethylenediamine is a liquid at room
temperature, it can be analyzed directly. A common method is to place a drop of the neat
liquid between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the
ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is
acquired. The instrument collects an interferogram, which is then Fourier transformed into an
absorbance or transmittance spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to
remove contributions from the instrument and atmosphere (e.g., COz2, H20).

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
For a volatile liquid like N'-Benzyl-N,N-dimethylethylenediamine, direct injection or a
heated inlet system can be used. Often, the sample is introduced via a gas chromatograph
(GC-MS) for separation from any impurities.

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.
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Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques in chemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of N'-Benzyl-N,N-
dimethylethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b085962#spectroscopic-data-of-n-benzyl-n-n-
dimethylethylenediamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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